molecular formula C19H15Cl2F2N3O2S B2469152 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1226456-38-7

2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No. B2469152
M. Wt: 458.3
InChI Key: SECRPMXGEMXOJU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether group, and a difluoromethoxy group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the difluoromethoxy group, and the coupling of these two components via a thioether linkage. The exact synthetic route would depend on many factors, including the availability of starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring and the difluoromethoxy group could result in interesting electronic and steric effects, which could influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring is a common motif in many biologically active compounds and is known to participate in various chemical reactions. Similarly, the difluoromethoxy group could also be involved in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy group could affect the compound’s polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives containing similar structural motifs to 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide have been extensively explored. These compounds are synthesized through various chemical reactions and characterized using analytical techniques such as NMR, IR, and mass spectrometry, providing a foundation for understanding their chemical properties and potential biological activities (Gomha, Salah, & Abdelhamid, 2015).

Anticancer Activity

Compounds with similar structural frameworks have shown promising anticancer activities. Studies have demonstrated their effectiveness against various cancer cell lines, highlighting their potential as leads for the development of new anticancer agents. For instance, some derivatives have been evaluated for their anticancer activity against the breast carcinoma cell line MCF-7, indicating concentration-dependent inhibitory effects (Gomha, Salah, & Abdelhamid, 2015).

Antimicrobial Activity

The antimicrobial properties of compounds with related structures have been investigated, revealing significant activity against a variety of bacterial and fungal strains. This underscores the potential of these compounds in addressing antimicrobial resistance and developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Enzyme Inhibition

These compounds have also been studied for their enzyme inhibitory activities, including their potential to inhibit key enzymes involved in disease pathogenesis. This suggests their utility in designing enzyme inhibitors for therapeutic applications (Fookes et al., 2008).

Molecular Structure and Interactions

Understanding the molecular structure and interactions of these compounds is crucial for their application in drug design. Studies involving X-ray crystallography and molecular modeling help elucidate their binding mechanisms and interactions with biological targets, informing the development of more effective and selective therapeutic agents (Sharma et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The potential applications and future directions for this compound would depend on its properties and performance in various tests and assays. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2F2N3O2S/c1-24-17(27)10-29-19-25-9-16(11-2-7-14(20)15(21)8-11)26(19)12-3-5-13(6-4-12)28-18(22)23/h2-9,18H,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECRPMXGEMXOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

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